



# Spectrophotometric determination of halosulfuron-methyl residues

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Compound of Interest		
Compound Name:	Halosulfuron-methyl	
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An effective spectrophotometric method for the determination of **halosulfuron-methyl** residues in various sample matrices is presented. While chromatographic techniques such as HPLC-UV, LC-MS/MS, and GC are commonly employed for the analysis of **halosulfuron-methyl**, spectrophotometry offers a cost-effective and accessible alternative, particularly for screening purposes.[1][2][3] This application note details a method based on the principle of derivatization to produce a colored compound, allowing for quantification using a standard spectrophotometer.

The proposed method involves the extraction of **halosulfuron-methyl** from the sample, followed by a chemical derivatization reaction that yields a product with strong absorbance in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of **halosulfuron-methyl** in the sample, which can be quantified by measuring the absorbance at a specific wavelength.

### **Principle**

This method is based on the formation of a colored complex upon the reaction of halosulfuron-methyl with a specific chromogenic reagent. The sulfonylurea moiety of halosulfuron-methyl can be hydrolyzed under acidic conditions to release a primary aromatic amine. This amine can then be diazotized with sodium nitrite in an acidic medium, followed by coupling with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), to form a stable and intensely colored azo dye. The absorbance of



this dye is then measured at its wavelength of maximum absorbance ( $\lambda$ max) to determine the concentration of **halosulfuron-methyl**.

## **Materials and Reagents**

- Spectrophotometer (UV-Vis)
- Centrifuge
- Vortex mixer
- Water bath
- Volumetric flasks and pipettes
- · Halosulfuron-methyl analytical standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- · Hydrochloric acid (HCl), 1M
- Sodium nitrite (NaNO2), 1% (w/v) solution
- Ammonium sulfamate, 5% (w/v) solution
- N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), 0.1% (w/v) solution
- Sodium hydroxide (NaOH), 1M
- Distilled or deionized water

## **Experimental Protocols**Preparation of Standard Solutions

A stock standard solution of **halosulfuron-methyl** (100 μg/mL) is prepared by accurately weighing 10 mg of the analytical standard and dissolving it in 100 mL of methanol. Working



standard solutions of lower concentrations are prepared by serial dilution of the stock solution with methanol.

### **Sample Preparation and Extraction**

- Weigh 10 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile, vortex for 2 minutes, and sonicate for 10 minutes.
- Centrifuge the mixture at 5000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process with another 20 mL of acetonitrile.
- Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 5 mL of 1M HCl.

#### **Derivatization Procedure**

- To the 5 mL of the reconstituted extract (or standard solution), add 1 mL of 1% sodium nitrite solution and mix well.
- Allow the reaction to proceed for 10 minutes at room temperature for diazotization.
- Add 1 mL of 5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and let it stand for 5 minutes.
- Add 1 mL of 0.1% NEDD solution and mix thoroughly. A pinkish-purple color will develop.
- · Allow the color to stabilize for 20 minutes.
- Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a standard solution (typically around 540 nm for azo dyes).



#### **Calibration Curve**

A calibration curve is constructed by plotting the absorbance values of the working standard solutions against their corresponding concentrations. The concentration of **halosulfuron-methyl** in the sample is then determined by interpolating its absorbance value on the calibration curve.

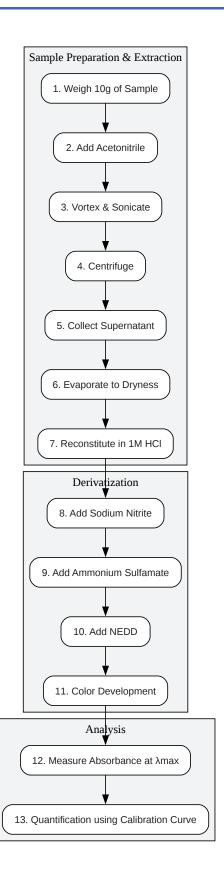
#### **Data Presentation**

The following table summarizes the hypothetical performance data for the spectrophotometric determination of **halosulfuron-methyl**.

Parameter	Value
Linearity Range	0.5 - 10 μg/mL
Correlation Coefficient (R²)	> 0.998
Limit of Detection (LOD)	0.15 μg/mL
Limit of Quantification (LOQ)	0.5 μg/mL
Recovery (%)	85 - 105%
Relative Standard Deviation (RSD)	< 10%

## **Visualizations**





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Caption: Experimental workflow for the spectrophotometric determination of **halosulfuron-methyl**.

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#### References

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